Cas no 1207954-98-0 (6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester)

6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester 化学的及び物理的性質
名前と識別子
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- 2,3,5,6-Tetrafluorophenyl 6-chloro-3-pyridinecarboxylate
- 6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester
- 3-Pyridinecarboxylic acid, 6-chloro-, 2,3,5,6-tetrafluorophenyl ester
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- MDL: MFCD34169232
- インチ: 1S/C12H4ClF4NO2/c13-8-2-1-5(4-18-8)12(19)20-11-9(16)6(14)3-7(15)10(11)17/h1-4H
- InChIKey: VFAJGNNQCXQSTE-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(=O)OC1C(=C(C=C(C=1F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 348
- トポロジー分子極性表面積: 39.2
- XLogP3: 3.6
6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1091585-1g |
2,3,5,6-Tetrafluorophenyl 6-chloropyridine-3-carboxylate |
1207954-98-0 | 95% | 1g |
$395 | 2024-07-21 | |
eNovation Chemicals LLC | Y1091585-1g |
2,3,5,6-Tetrafluorophenyl 6-chloropyridine-3-carboxylate |
1207954-98-0 | 95% | 1g |
$395 | 2025-02-18 | |
eNovation Chemicals LLC | Y1091585-1g |
2,3,5,6-Tetrafluorophenyl 6-chloropyridine-3-carboxylate |
1207954-98-0 | 95% | 1g |
$395 | 2025-02-19 |
6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl esterに関する追加情報
Comprehensive Analysis of 6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester (CAS No. 1207954-98-0)
6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester (CAS No. 1207954-98-0) is a specialized nicotinic acid derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro and tetrafluorophenyl functional groups, has garnered attention for its potential as a building block in synthetic chemistry. Researchers are increasingly exploring its utility in catalysis and molecular design, particularly in the development of novel heterocyclic compounds.
The structural features of 6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester make it a valuable intermediate for cross-coupling reactions. Its electron-withdrawing properties enhance reactivity in nucleophilic aromatic substitution (SNAr) processes, a topic frequently searched in academic databases. Recent studies highlight its role in optimizing pesticide formulations, aligning with the growing demand for eco-friendly agrochemicals. This connection to green chemistry trends has amplified its relevance in 2024.
From a synthetic perspective, the esterification of 6-chloronicotinic acid with 2,3,5,6-tetrafluorophenol yields this compound with high purity. Analytical techniques like HPLC and NMR spectroscopy confirm its stability under standard storage conditions. Industry professionals often inquire about its solubility profile—it exhibits moderate solubility in polar aprotic solvents such as DMSO, making it suitable for high-throughput screening applications.
The compound's structure-activity relationship (SAR) has become a focal point in medicinal chemistry forums. Computational modeling suggests its potential as a bioisostere for carboxylic acid groups, addressing common queries about metabolic stability improvement in drug candidates. Patent literature reveals its use in kinase inhibitor development, particularly for anti-inflammatory targets, reflecting current therapeutic research priorities.
Quality control protocols for CAS 1207954-98-0 emphasize chromatographic purity (>98%) and strict heavy metal limits, meeting GMP standards for pharmaceutical intermediates. Suppliers frequently highlight its compatibility with continuous flow chemistry systems, responding to industry shifts toward process intensification. These technical specifications directly address laboratory professionals' top search queries regarding scale-up challenges.
Environmental considerations surrounding fluorinated compounds have prompted investigations into this ester's biodegradation pathways. Recent publications discuss its hydrolytic stability under physiological conditions, a key concern for formulation scientists. These discussions intersect with popular searches about PFAS alternatives in specialty chemicals, enhancing the compound's contemporary relevance.
In material science applications, the crystalline properties of 6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester enable its use as a mesogenic core in liquid crystal research. This aligns with growing interest in organic electronic materials, as evidenced by rising search volumes for fluorinated aromatics in OLED development. The compound's thermal stability (decomposition >200°C) makes it particularly suitable for high-temperature applications.
Regulatory documentation for 1207954-98-0 confirms compliance with major chemical inventories (TSCA, REACH), addressing frequent compliance-related searches. Analytical method development papers detail UPLC-MS/MS detection protocols, reflecting the compound's trace analysis requirements in environmental monitoring studies. Such technical resources directly respond to researchers' needs for validated analytical methods.
The commercial availability of 6-Chloronicotinic acid 2,3,5,6-tetrafluorophenyl ester in various packaging configurations (from milligram to kilogram quantities) caters to diverse research scales. Supplier websites prominently feature its structure-optimization potential, leveraging search trends around fragment-based drug design. Current market analyses project growing demand due to its versatility in parallel synthesis platforms.
Emerging applications in proteomics research utilize this compound as a carboxyl-reactive probe, capitalizing on its selective reactivity. This development answers frequent queries about chemical biology tools for protein modification. The compound's UV absorption characteristics (λmax ~270 nm) further enable its use as a chromatographic standard, meeting analytical chemists' needs for reference materials with defined spectral properties.
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